molecular formula C9H10N2O B1355127 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 86518-06-1

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1355127
CAS No.: 86518-06-1
M. Wt: 162.19 g/mol
InChI Key: JLZVGBFCHKXXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Heterocyclic Chemistry

Heterocyclic chemistry represents one of the most fundamental and expansive branches of organic chemistry, encompassing compounds characterized by the presence of at least one atom other than carbon within their ring structures. The term "heterocyclic" derives from the Greek words "heteros," meaning different or other, and "kyklos," meaning circle, indicating the cyclic nature of these compounds with non-carbon atoms integrated into the ring framework. These heteroatoms, typically nitrogen, oxygen, or sulfur, fundamentally alter the physical and chemical properties of the cyclic structures compared to their carbocyclic counterparts.

The significance of heterocyclic compounds in modern science cannot be overstated, as they constitute the backbone of numerous biological processes and synthetic applications. More than half of all known chemical compounds are heterocycles, and approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. These compounds form the structural foundation of nucleic acids, which carry genetic information controlling inheritance, and serve as essential components in naturally occurring pigments, vitamins, and antibiotics. The widespread occurrence of heterocyclic compounds in biological systems reflects their inherent stability and diverse reactivity patterns.

Heterocyclic compounds are systematically classified based on several key parameters, including ring size, number of heteroatoms, degree of saturation, and electronic arrangement. The most commonly studied heterocycles feature five- or six-membered rings containing nitrogen, oxygen, or sulfur atoms. According to electronic arrangement, heterocyclic compounds are categorized as either saturated or aromatic, with aromatic heterocycles required to obey Huckel's Rule and maintain planar geometry without sp³ hybridized carbon atoms. The classification system extends to include simple monocyclic structures such as pyridine, pyrrole, furan, and thiophene, as well as complex polycyclic systems formed through ring fusion.

Position of Pyrrolo[3,2-c]pyridines in Heterocyclic Classification

Pyrrolo[3,2-c]pyridines occupy a distinctive position within the broader classification of fused heterocyclic compounds, representing a specific isomer within the pyrrolopyridine family. These bicyclic structures consist of a pyrrole ring fused to a pyridine nucleus, creating a complex heterocyclic system with unique electronic and chemical properties. The nomenclature follows the Hantzsch-Widman system for fused heterocycles, where the bracketed numbers indicate the specific fusion pattern between the constituent rings.

The pyrrolopyridine family encompasses multiple structural isomers based on the position of the nitrogen atom in the pyrrole ring and the specific fusion pattern with the pyridine moiety. Pyrrolo[3,2-c]pyridines belong to the category of bicyclic compounds where the pyrrole and pyridine rings share a common bond, with the fusion occurring at specific positions that define the structural characteristics and properties of the resulting compound. This particular isomer represents one of six possible structural arrangements within the pyrrolopyridine series, each exhibiting distinct chemical behavior and biological activity profiles.

The electronic structure of pyrrolo[3,2-c]pyridines incorporates both the electron-rich nature of the pyrrole ring and the electron-deficient characteristics of the pyridine ring, creating a unique electronic distribution that influences reactivity patterns and molecular interactions. The presence of multiple nitrogen atoms within the fused ring system provides numerous sites for chemical modification and functionalization, enabling the development of diverse derivatives with tailored properties for specific applications. This structural flexibility has made pyrrolo[3,2-c]pyridines valuable scaffolds in medicinal chemistry and pharmaceutical research.

Table 1: Classification Parameters of Pyrrolo[3,2-c]pyridines

Parameter Characteristic Description
Ring System Bicyclic Two fused rings
Heteroatoms Two nitrogen atoms One in pyrrole, one in pyridine
Ring Sizes 5 and 6 membered Pyrrole (5) fused to pyridine (6)
Aromaticity Aromatic Follows Huckel's rule
Fusion Pattern [3,2-c] Specific positional arrangement
Electronic Nature Amphoteric Both electron-rich and electron-poor regions

Historical Development of Pyrrolo[3,2-c]pyridine Research

The historical development of pyrrolo[3,2-c]pyridine research traces its origins to the broader investigation of heterocyclic compounds that began in the 18th century with the pioneering work of Brugnatelli. The systematic study of nitrogen-containing heterocycles gained momentum throughout the 19th and early 20th centuries as chemists recognized the fundamental importance of these structures in natural products and biological systems. The specific identification and synthesis of pyrrolo[3,2-c]pyridine derivatives emerged as part of the comprehensive exploration of fused ring systems that accelerated during the mid-20th century.

Early synthetic approaches to pyrrolo[3,2-c]pyridines were documented in patent literature, with significant contributions appearing in the 1980s. One notable example includes patent documentation from 1985 describing processes for the preparation of aza-indole derivatives, including pyrrolo[3,2-c]pyridine or 5-azaindole compounds. These early synthetic methodologies established the foundation for more sophisticated approaches to accessing these heterocyclic scaffolds and demonstrated their potential utility as synthetic intermediates for biologically active compounds.

The research trajectory of pyrrolo[3,2-c]pyridines has been closely linked to advances in synthetic methodology and the growing understanding of their biological significance. Development of efficient synthetic routes has enabled systematic structure-activity relationship studies and the exploration of diverse substitution patterns on the bicyclic core. Modern synthetic approaches have incorporated advanced techniques such as lithium-mediated formylation steps and thermal cyclization processes, reflecting the evolution of synthetic organic chemistry and its application to complex heterocyclic targets.

Contemporary research on pyrrolo[3,2-c]pyridines has expanded to encompass computational studies, mechanistic investigations, and comprehensive biological evaluations. The availability of sophisticated analytical techniques and synthetic methodologies has facilitated detailed characterization of these compounds and enabled the design of derivatives with enhanced properties for specific applications. This historical progression demonstrates the maturation of pyrrolo[3,2-c]pyridine chemistry from exploratory synthesis to targeted pharmaceutical development.

Significance of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine in Chemical Research

This compound holds particular significance in chemical research due to its unique substitution pattern and potential applications in pharmaceutical development. The compound bears the Chemical Abstracts Service registry number 86518-06-1 and possesses the molecular formula C₉H₁₀N₂O with a molecular weight of 162.19 grams per mole. The specific positioning of the methoxy group at the 4-position and the methyl substituent at the 1-position creates a distinctive electronic environment that influences both the chemical reactivity and biological activity of the molecule.

The structural characteristics of this compound make it a valuable synthetic intermediate and potential pharmaceutical lead compound. The methoxy substitution at the 4-position modifies the electronic density of the pyridine ring, while the N-methyl group affects the basicity and pharmacokinetic properties of the molecule. These substitutions collectively contribute to the compound's stability and enable selective chemical transformations that are essential for structure-activity relationship studies and derivative synthesis.

Research applications of this compound extend across multiple domains of chemical science, including synthetic methodology development, biological activity screening, and pharmaceutical optimization. The compound serves as a model system for understanding the reactivity patterns of substituted pyrrolo[3,2-c]pyridines and provides insights into the relationship between structural modifications and biological activity. Its availability through synthetic routes enables systematic investigation of related compounds and supports the development of improved therapeutic agents.

Table 2: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 86518-06-1
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
International Union of Pure and Applied Chemistry Name 4-methoxy-1-methylpyrrolo[3,2-c]pyridine
Simplified Molecular Input Line Entry System CN1C=CC2=C1C=CN=C2OC
International Chemical Identifier Key JLZVGBFCHKXXDU-UHFFFAOYSA-N

The continued research interest in this compound reflects the broader significance of substituted pyrrolo[3,2-c]pyridines in contemporary chemical research. Studies of related compounds have demonstrated diverse biological activities, including analgesic, sedative, antimycobacterial, antiviral, and antitumor properties. The specific substitution pattern of this compound positions it as a potentially valuable scaffold for pharmaceutical development, warranting detailed investigation of its synthesis, properties, and biological activities.

Properties

IUPAC Name

4-methoxy-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVGBFCHKXXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Pyridine Derivatives via Pyridine N-Oxides and Nitro Intermediates

A representative method involves the following steps:

Step Reagents/Conditions Description
1 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid Oxidation to 2-bromo-5-methylpyridine-1-oxide
2 Fuming nitric acid in sulfuric acid Nitration to 2-bromo-5-methyl-4-nitropyridine-1-oxide
3 N,N-Dimethylformamide dimethyl acetal in DMF Formation of key intermediate via formylation
4 Iron powder, acetic acid, 100 °C Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine
5 3,4,5-Trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2, microwave irradiation Coupling to 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
6 Suzuki cross-coupling with arylboronic acids, Pd(PPh3)4, 1,4-dioxane/H2O, microwave Final arylation to target compounds

This method, while focused on 6-substituted derivatives, provides a framework for preparing pyrrolo[3,2-c]pyridine cores with various substituents, including methoxy groups.

Methylation of 1H-Pyrrolo[3,2-c]pyridine from Azaindole Precursors

Another approach involves:

Step Reagents/Conditions Description
1 5-Azaindole + sodium hydride in N,N-dimethylformamide (DMF), ice bath, inert atmosphere Deprotonation of azaindole nitrogen
2 Methyl iodide in DMF, ice bath, inert atmosphere Methylation at N-1 position to form 1-methyl-1H-pyrrolo[3,2-c]pyridine

This method yields the N-methylated pyrrolo[3,2-c]pyridine with high efficiency (yield ~85.78%) and can be adapted to introduce methoxy substituents via subsequent functionalization.

Photochemical Ring Contraction Method

A less common but notable method involves photochemical ring contraction of naphthyridines:

  • Starting from aminopyridines, condensation with ethoxymethylmalonic ester forms hydroxy-naphthyridine carboxylic esters.
  • Nitration, reduction, diazotization, and photochemical reaction lead to ring contraction forming azaindole derivatives.
  • Final decarboxylation yields substituted pyrrolo[3,2-c]pyridines.

This method allows access to various azaindole isomers, including 4-methoxy derivatives, by appropriate choice of starting materials and reaction conditions.

Method Starting Material Key Steps Advantages Limitations
Pyridine N-oxide route 2-Bromo-5-methylpyridine Oxidation, nitration, cyclization, coupling Versatile for substitution patterns, scalable Multi-step, requires harsh reagents
Azaindole methylation 5-Azaindole Deprotonation, methylation High yield, straightforward Requires azaindole availability
Photochemical ring contraction Aminopyridines Condensation, nitration, photochemical ring contraction Access to diverse azaindoles Specialized equipment, complex steps
  • The pyridine N-oxide route has been demonstrated to produce intermediates such as 6-bromo-1H-pyrrolo[3,2-c]pyridine with good purity after silica gel chromatography.
  • Methylation of 5-azaindole with sodium hydride and methyl iodide in DMF under inert atmosphere yields 1-methyl-1H-pyrrolo[3,2-c]pyridine with 85.78% yield, confirmed by thin layer chromatography and spectroscopic analysis.
  • Photochemical methods yield azaindole derivatives with good regioselectivity, though yields vary depending on substituents and reaction conditions.
Compound Reagents Solvent Temperature Time Yield (%) Notes
2-Bromo-5-methylpyridine-1-oxide m-Chloroperbenzoic acid CHCl3 0 °C 1-2 h Not specified Oxidation step
2-Bromo-5-methyl-4-nitropyridine-1-oxide Fuming HNO3/H2SO4 - 0-25 °C 1-3 h Not specified Nitration
6-Bromo-1H-pyrrolo[3,2-c]pyridine Fe powder, AcOH AcOH 100 °C 5 h Moderate Cyclization
1-Methyl-1H-pyrrolo[3,2-c]pyridine NaH, MeI DMF 0-25 °C 2 h 85.78 Methylation

The preparation of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine involves sophisticated synthetic routes that combine oxidation, nitration, cyclization, and methylation steps. The choice of method depends on the availability of starting materials and desired substitution patterns. The pyridine N-oxide route offers versatility for functionalization, while methylation of azaindole provides a high-yielding, straightforward approach. Photochemical ring contraction methods offer alternative pathways for azaindole synthesis but require specialized conditions.

This comprehensive analysis, based on diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is its potential as an antitumor agent. Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, a study reported that a related series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against various cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM . These compounds were shown to disrupt tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

Protein Kinase Inhibition

This compound has also been identified as a potent inhibitor of specific protein kinases such as MPS1, which plays a critical role in the spindle assembly checkpoint during cell division. A study highlighted that a derivative exhibited an IC50 value of 0.025 μM against MPS1, demonstrating its potential use in cancer therapeutics aimed at disrupting abnormal cell division processes . This compound’s favorable oral pharmacokinetic profile further enhances its attractiveness for therapeutic development.

Antidiabetic Properties

Research into the biological activity of pyrrolo[3,4-c]pyridine derivatives has indicated potential antidiabetic effects. Compounds similar to this compound have been shown to stimulate glucose uptake in muscle and fat cells without affecting insulin levels. For example, certain derivatives increased insulin sensitivity significantly in mouse adipocytes, suggesting that modifications to the pyrrolo structure can lead to improved metabolic outcomes .

Antimycobacterial Activity

Another promising application is in the treatment of tuberculosis. Derivatives of pyrrolo[3,4-c]pyridine have been synthesized and tested for their ability to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is crucial for mycolic acid synthesis. Some compounds demonstrated MIC values below 25 µM and IC50 values between 4.5–9.5 µM against this pathogen, indicating their potential as new antimycobacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo derivatives have also been explored. Certain compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in various inflammatory processes and diseases such as arthritis and cancer metastasis. One synthesized compound exhibited an IC50 value of 3 nM for MMP-2, indicating strong inhibitory activity that could be beneficial in treating inflammatory conditions .

Sedative and Analgesic Activities

Additionally, studies have investigated the sedative and analgesic effects of pyrrolo derivatives on animal models. Some compounds demonstrated significant reductions in locomotor activity and showed potential analgesic effects superior to traditional pain relievers like acetylsalicylic acid in specific behavioral tests .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antitumor ActivityInhibition of cancer cell proliferation through tubulin disruptionIC50 values: 0.12 - 0.21 μM
Protein Kinase InhibitionInhibition of MPS1 kinase involved in cell divisionIC50 value: 0.025 μM
Antidiabetic PropertiesStimulation of glucose uptake without affecting insulin levelsIncreased insulin sensitivity by up to 37%
Antimycobacterial ActivityInhibition of Mycobacterium tuberculosis enzyme InhAMIC < 25 µM; IC50: 4.5 - 9.5 µM
Anti-inflammatory EffectsInhibition of matrix metalloproteinases (MMPs)IC50: 3 nM for MMP-2
Sedative and AnalgesicReduction in locomotor activity; analgesic effects observedSuperior analgesic activity compared to ASA

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can stabilize an inactive conformation of certain enzymes, thereby inhibiting their activity. This compound has shown dose-dependent inhibition of specific enzymes in tumor models, making it an attractive tool for further therapeutic research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-c]pyridine Derivatives

6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., 10a–t) exhibit potent antiproliferative activity, with IC₅₀ values ranging from micromolar to nanomolar against cancer cell lines. The 3,4,5-trimethoxyphenyl substituent at position 1 enhances tubulin polymerization inhibition, mimicking colchicine’s mechanism . In contrast, the simpler 4-methoxy-1-methyl substitution in the parent compound may reduce potency but improve metabolic stability due to fewer labile groups .

Table 1: Key Pharmacological Data for Pyrrolo[3,2-c]pyridines
Compound Substituents IC₅₀ (Antiproliferative) Target Reference
4-Methoxy-1-methyl derivative 4-OCH₃, 1-CH₃ Not reported N/A
10a (6-phenyl derivative) 1-(3,4,5-trimethoxyphenyl) 0.12 µM (MCF-7) Tubulin polymerization

Pyrrolo[2,3-b]pyridine Derivatives

Compounds like N-(5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) and 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1018143-69-5) demonstrate varied biological activities. The [2,3-b] positional isomerism alters electronic distribution, reducing tubulin affinity but enabling kinase inhibition or MAO-B targeting . For example, 8k showed 47% purity after synthesis, highlighting challenges in derivatization .

Fused Heterocyclic Derivatives

  • Chromeno[3,2-c]pyridines: These derivatives (e.g., 1,2,3,4-THCP-10-one) inhibit MAO-B (IC₅₀ = 0.5–5 µM) but show weak cholinesterase (ChE) activity. The chromeno fusion increases planarity, enhancing CNS penetration .
  • Pyrano[3,2-c]pyridines: Derivatives like 2-amino-4-aryl-8-[(E)-arylmethylidene]-4H-pyrano[3,2-c]pyridines exhibit cytotoxicity against MCF-7 cells (IC₅₀ ~10 µM), suggesting a role in apoptosis induction .

Stability and Degradation

The parent compound’s stability is influenced by substituents. For instance, 4-methoxy-2-[3-(4-phenylpiperazinyl)]propyl-pyrrolo[3,4-c]pyridine undergoes pH-dependent hydrolysis (t₁/₂ = 2–8 hours at pH 0.4–5.0), with degradation accelerated in acidic conditions . The 1-methyl group in 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine likely mitigates such instability .

Biological Activity

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolo[3,2-c]pyridine core with a methoxy group at the 4-position and a methyl group at the 1-position. This unique structure contributes to its diverse biological activities.

Antioxidant Activity

DYRK1A Inhibition

Analgesic Properties

In preclinical studies, related compounds have demonstrated analgesic effects. For example, certain derivatives showed significant pain relief in animal models with minimal toxicity (LD50 > 2000 mg/kg). The effective doses (ED50) in writhing and hot plate tests were reported to be between 0.4 mg/kg and 96.8 mg/kg, indicating promising analgesic profiles .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in cellular signaling pathways, leading to altered gene expression and cellular metabolism.
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties .
  • Inflammatory Response Regulation : It has been shown to modulate inflammatory responses in microglial cells, suggesting potential applications in neuroinflammation .

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant reduction in neuronal cell death and improved survival rates when exposed to neurotoxic agents .

Compound Assay Type IC50 (μM) Comments
This compoundDYRK1A Inhibition0.025Potent inhibitor
Related AnalogsAntioxidant AssayVariesSignificant protective effects

Clinical Implications

Given its diverse biological activities, there is potential for developing therapeutic agents based on the structure of this compound for conditions such as neurodegenerative diseases and chronic pain management.

Q & A

What are the common synthetic routes for preparing 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine?

Level: Basic
Answer:
The synthesis of this compound typically involves:

  • Methylation : Using NaH and methyl iodide (MeI) in THF to introduce the 1-methyl group .
  • Methoxy group introduction : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling with boronic acids) for the 4-methoxy moiety .
  • Catalytic cyclization : Gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrroles to form the pyrrolo-pyridine core .
    Key considerations : Optimize reaction temperatures (e.g., 0°C to room temperature for methylation) and solvent systems (THF, dioxane) to improve yields .

What analytical techniques are essential for characterizing the structure of this compound?

Level: Basic
Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and regiochemistry .
  • HPLC : Purity assessment (>98% by HPLC is standard for pharmacological studies) .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .

How can computational methods aid in optimizing the bioactivity of this compound derivatives?

Level: Advanced
Answer:
Computational strategies include:

  • Molecular docking : To predict binding modes with targets like MPS1 kinase or CYP51 .
  • Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes and conformational changes over time .
  • QSAR modeling : To correlate structural features (e.g., methoxy group position) with anticancer activity .
    Example : MD simulations of CYP51 inhibitors revealed key hydrogen bonds between the methoxy group and active-site residues .

What strategies are effective in resolving conflicting SAR data for pyrrolo[3,2-c]pyridine derivatives in kinase inhibition studies?

Level: Advanced
Answer:
To address SAR contradictions:

  • Systematic substitution : Vary substituents at the 4-methoxy and 1-methyl positions to isolate electronic vs. steric effects .
  • In vitro selectivity panels : Test against related kinases (e.g., MPS1 vs. Aurora kinases) to identify off-target interactions .
  • Co-crystallography : Resolve binding modes of analogs with conflicting activity (e.g., inactive compounds may adopt non-productive conformations) .
    Case study : In MPS1 inhibitors, C-5 acetamide derivatives improved selectivity over 5-HT receptors by 100-fold .

How does the methoxy group at the 4-position influence the physicochemical properties and target binding of pyrrolo[3,2-c]pyridine derivatives?

Level: Advanced
Answer:
The 4-methoxy group:

  • Enhances solubility : Through polarity and hydrogen-bonding potential .
  • Modulates target binding : In MPS1 inhibitors, it forms hydrophobic interactions with the kinase hinge region, while the oxygen may act as a hydrogen-bond acceptor .
  • Affects metabolic stability : Methoxy groups are less prone to oxidative metabolism compared to hydroxyl groups, improving pharmacokinetics .

What are the recommended purification methods for this compound to achieve high purity?

Level: Basic
Answer:

  • Column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Use polar aprotic solvents like DMSO or DMF for high-melting-point derivatives .
  • HPLC purification : For final compounds intended for biological testing, ensuring >99% purity .

What in vitro models are appropriate for evaluating the anticancer potential of pyrrolo[3,2-c]pyridine derivatives?

Level: Advanced
Answer:

  • Cell line panels : HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) for broad cytotoxicity profiling .
  • Kinase inhibition assays : Measure IC50_{50} against MPS1 or colchicine-binding sites using fluorescence polarization .
  • Xenograft models : HCT116 tumors in mice to validate in vivo efficacy and pharmacokinetics .

How to design stable metal complexes using pyrrolo[3,2-c]pyridine derivatives for antimicrobial applications?

Level: Advanced
Answer:

  • Chelation sites : Utilize the pyridine nitrogen and adjacent substituents (e.g., methoxy) to bind metals like Cu(II) .
  • Antimicrobial assays : Test complexes against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC determination .
  • Structural validation : X-ray crystallography to confirm coordination geometry and intermolecular interactions (e.g., π-π stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.